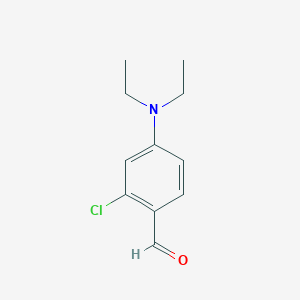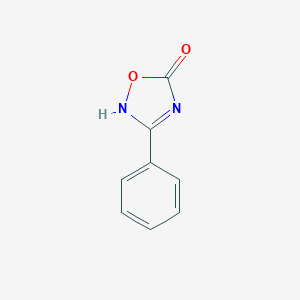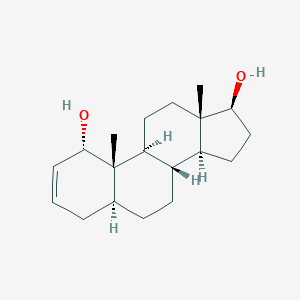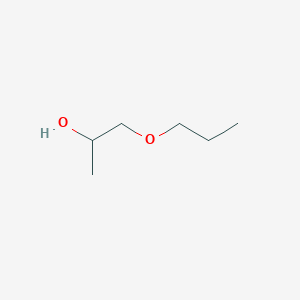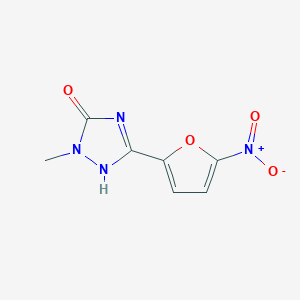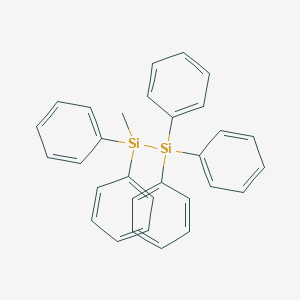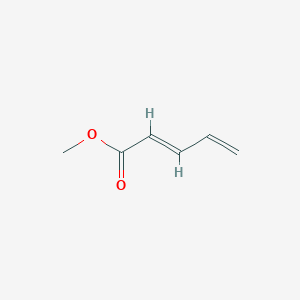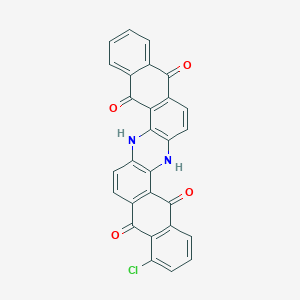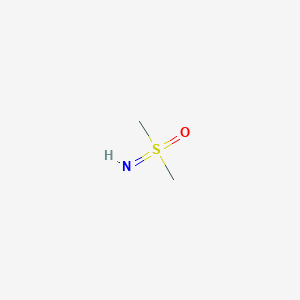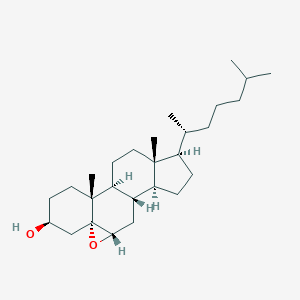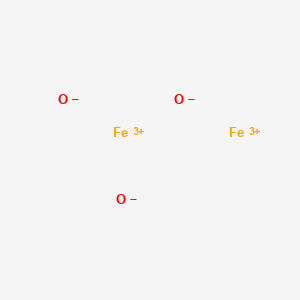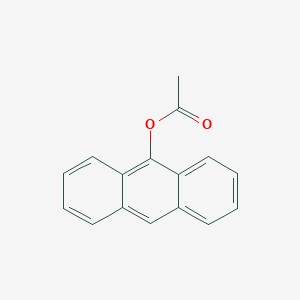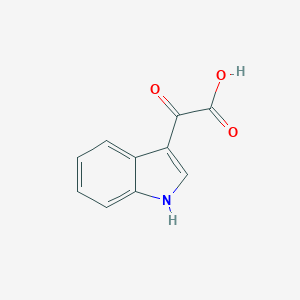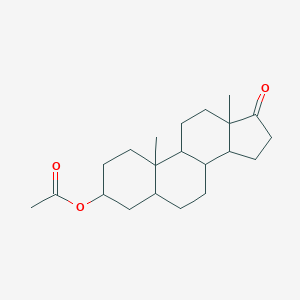
Epiandrosterone acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of epiandrosterone acetate and related compounds involves complex chemical processes. For example, the synthesis of 7β-hydroxy-epiandrosterone, a compound with strong anti-inflammatory properties, starts from 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten. This process involves an allylic oxidation followed by reductions, yielding the desired product in 63% overall yield (C. Ricco et al., 2011). Additionally, stereoselective syntheses from epiandrosterone acetate have been described, highlighting complex reaction sequences leading to novel compounds (D. Miljković et al., 1986).
Molecular Structure Analysis
The molecular structure of epiandrosterone acetate and its derivatives plays a crucial role in their biological activity and chemical behavior. For instance, the conversion of epiandrosterone into its acetate form involves modifications that can significantly impact its physiological effects and interaction with cellular targets.
Chemical Reactions and Properties
Epiandrosterone acetate participates in various chemical reactions, reflecting its complex chemical nature. For example, its derivatives have been utilized as catalysts in asymmetric Michael addition reactions, demonstrating the compound's versatility in organic synthesis (Yongchao Wang et al., 2014).
Applications De Recherche Scientifique
Cancer Chemoprevention : DHEA and its derivatives, including epiandrosterone acetate, have been studied for their cancer chemopreventive properties. They have shown to inhibit processes implicated in tumorigenesis, such as carcinogen activation and stimulation of superoxide anion production in neutrophils. These effects are thought to result from glucose-6-phosphate dehydrogenase inhibition and lowering of the NADPH cellular pool (Whitcomb & Schwartz, 1985); (Hastings et al., 1988).
Anti-inflammatory Properties : The synthesis of 7β-hydroxy-epiandrosterone, which has strong anti-inflammatory properties, highlights the potential of epiandrosterone acetate derivatives in treating inflammatory conditions (Ricco et al., 2011).
Sport Doping Detection : Epiandrosterone acetate has been evaluated as a long-term marker for the abuse of anabolic agents, such as testosterone, in sports. Its effectiveness varies depending on the mode of testosterone administration (Nair et al., 2020).
Diabetes Research : Studies have examined the effects of epiandrosterone and its derivatives on pancreatic islets and insulinoma cells, showing impacts on glucose-stimulated insulin release and nitric oxide synthase activity (Laychock, 1998).
Cardiovascular Research : Research on eplerenone, a selective aldosterone receptor antagonist, demonstrates its potential in treating cardiovascular conditions, which may indirectly relate to the roles of steroids like epiandrosterone acetate in these processes (Schäfer et al., 2003).
Hormone Research and Aging : Epiandrosterone and its derivatives are being explored for their roles in aging and hormone regulation, as well as their potential therapeutic applications in various diseases (Johnson et al., 2002).
Neurological and Vascular Effects : Epiandrosterone is studied for its potential neuroprotective and vascular effects, including its impact on blood vessel dilation and thromboxane A2 synthesis in platelets (Definitions, 2020).
Steroid Hormone Synthesis : Research on the synthesis of epiandrosterone acetate and other steroids from natural sources, like tigogenin, showcases the pharmaceutical potential and applications of these compounds (Sikharulidze et al., 2001).
Chemoenzymatic Processes : The development of chemoenzymatic processes for synthesizing dehydroepiandrosterone acetate highlights advancements in efficient and cost-effective production methods for these compounds (Fryszkowska et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-HGDYXINXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305364 | |
| Record name | 3β-Acetoxy-5α-androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiandrosterone acetate | |
CAS RN |
1239-31-2, 1164-95-0 | |
| Record name | 3β-Acetoxy-5α-androstan-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsten-17-one, 3-beta-hydroxy-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3β-Acetoxy-5α-androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3β-Hydroxy-androsten-17-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epiandrosterone acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT8537SW7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



